molecular formula C9H8N4O B3051304 4-(1,2,4-Triazol-4-yliminomethyl)phenol CAS No. 32787-78-3

4-(1,2,4-Triazol-4-yliminomethyl)phenol

Cat. No. B3051304
CAS RN: 32787-78-3
M. Wt: 188.19
InChI Key: NOVRDRZKUXJKNR-XGICHPGQSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-(1,2,4-Triazol-4-yliminomethyl)phenol”, has been achieved by condensing the methyl benzoate and methyl salicylate with various substituents . Another method involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a 1,2,4-triazole ring via an iminomethyl linkage . The 1,2,4-triazole ring contains two carbon and three nitrogen atoms .

Scientific Research Applications

Molecular Structure and Networking

4-(1,2,4-Triazol-4-yliminomethyl)phenol exhibits significant molecular structural characteristics. Zhu et al. (2000) noted that molecules of this compound are arranged as layers through intermolecular hydrogen bonds, forming three-dimensional networks (Zhu et al., 2000).

Antimicrobial Activity

The compound shows potential in antimicrobial applications. Hussain et al. (2008) synthesized derivatives of this compound, which exhibited significant antibacterial and antifungal activities (Hussain et al., 2008). Similarly, Sumrra et al. (2017) reported on triazole metal-based complexes as antibacterial/antifungal agents, highlighting the biological activity of this class of compounds (Sumrra et al., 2017).

Radiopharmaceutical Development

Brink et al. (2018) explored the use of imino salicylidene based bifunctional chelators, including this compound derivatives, for radiopharmaceutical development. Their studies included in vitro cell testing and photoluminescence, indicating potential in medical imaging and therapy (Brink et al., 2018).

Corrosion Inhibition

The compound has been evaluated for its effectiveness in corrosion inhibition. Ansari et al. (2014) studied triazole Schiff bases as corrosion inhibitors for mild steel in acidic conditions, demonstrating the potential industrial applications of these compounds (Ansari et al., 2014).

Luminescent Properties

Research into the luminescent properties of compounds based on this compound has also been conducted. Xi et al. (2021) synthesized compounds with variations in hydroxylic steric effects, leading to different luminescent properties (Xi et al., 2021).

Electrochemiluminescence

The compound's electrochemiluminescence has been explored for potential use in analytical chemistry. Zhang et al. (2017) synthesized coordination polymers with 4-amino-1,2,4-triazole Schiff base, demonstrating intense electrochemical luminescence, which could have applications in sensing and detection technologies (Zhang et al., 2017).

Safety and Hazards

While the specific safety and hazards of “4-(1,2,4-Triazol-4-yliminomethyl)phenol” are not detailed in the search results, it’s important to note that health and safety considerations must be taken into account when using this compound in industrial processes.

Future Directions

Research indicates that 1,2,4-triazole benzoic acid hybrids, which includes “4-(1,2,4-Triazol-4-yliminomethyl)phenol”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry.

properties

IUPAC Name

4-(1,2,4-triazol-4-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVRDRZKUXJKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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